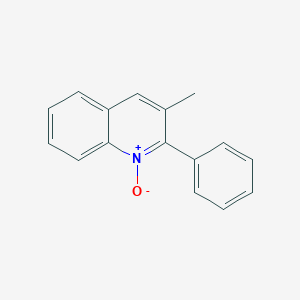
3-Methyl-2-phenylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenylquinoline 1-oxide (MPO) is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a quinoline ring structure with a phenyl and methyl group attached to it. The compound is known for its ability to generate reactive oxygen species (ROS) and is widely used as a tool to investigate the biochemical and physiological effects of oxidative stress.
Wirkmechanismus
3-Methyl-2-phenylquinoline 1-oxide generates ROS through a process known as redox cycling. The compound is first oxidized to form a radical cation, which can then react with oxygen to form superoxide. Superoxide can then undergo further reactions to form hydrogen peroxide and other ROS. The ROS generated by this compound can cause oxidative damage to cellular components, leading to cell death or dysfunction.
Biochemical and Physiological Effects:
This compound-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, protein oxidation, lipid peroxidation, and other forms of cellular damage. This compound has also been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-phenylquinoline 1-oxide has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and can be produced on a large scale. This compound is also stable and can be stored for extended periods, making it convenient for use in experiments. However, this compound also has some limitations. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its ability to induce multiple forms of cellular damage.
Zukünftige Richtungen
There are several future directions for research involving 3-Methyl-2-phenylquinoline 1-oxide. One area of interest is the use of this compound as a tool to investigate the role of oxidative stress in aging and age-related diseases. Another area of interest is the development of new compounds that can selectively target this compound and other sources of oxidative stress. Finally, there is a need for further research to better understand the mechanisms by which this compound induces oxidative stress and cellular damage.
Synthesemethoden
The synthesis of 3-Methyl-2-phenylquinoline 1-oxide involves the condensation of 2-acetyl-1-methylquinoline with benzaldehyde in the presence of an acid catalyst. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield this compound. The synthesis of this compound is relatively simple and can be performed on a large scale, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenylquinoline 1-oxide has been widely used as a tool to investigate the role of oxidative stress in various biological systems. The compound has been shown to induce oxidative stress in cells and tissues, leading to the formation of ROS. This oxidative stress can lead to DNA damage, protein oxidation, lipid peroxidation, and other cellular damage. This compound has been used to study the effects of oxidative stress on cancer cells, cardiovascular disease, neurodegenerative diseases, and other pathological conditions.
Eigenschaften
CAS-Nummer |
14300-19-7 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-methyl-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C16H13NO/c1-12-11-14-9-5-6-10-15(14)17(18)16(12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
VEYVAINZOJHYKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Kanonische SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyme |
3-Methyl-2-phenylquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




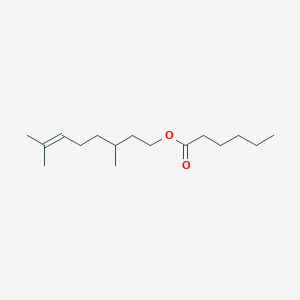
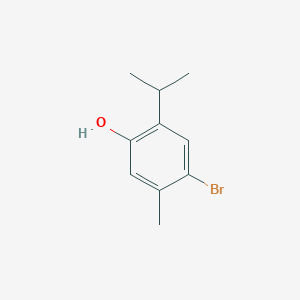

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
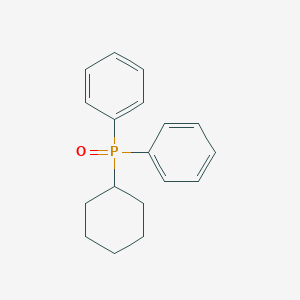
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

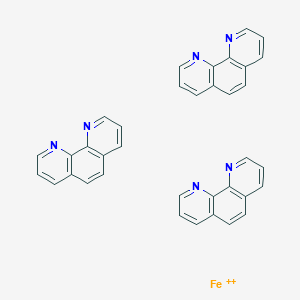


![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
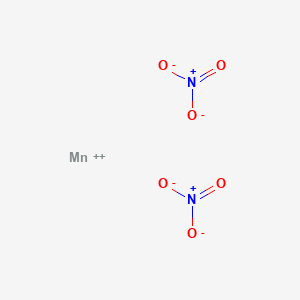
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)